molecular formula C9H13ClN2S B1400261 2-(2-Methyl-benzyl)-isothiourea CAS No. 73338-92-8

2-(2-Methyl-benzyl)-isothiourea

Cat. No. B1400261
CAS RN: 73338-92-8
M. Wt: 216.73 g/mol
InChI Key: LKDJRGZBAITSMY-UHFFFAOYSA-N
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Description

2-Methylbenzyl compounds are generally colorless to pale-yellow colored liquids with a pungent odor . They are insoluble in water and slightly denser than water . They are found in natural products such as Scutellaria baicalensis .

Scientific Research Applications

Anticancer Properties

Isothioureas, including compounds similar to 2-(2-Methyl-benzyl)-isothiourea, have been studied for their potential in cancer treatment. S-pentabromobenzylisothiourea derivatives, for example, demonstrated substantial cytotoxicity towards various human cancer cell lines, including glioblastoma, leukemia, and adenocarcinoma. These compounds exhibit pharmacological activity potentially due to their ability to induce apoptosis in cancer cells, as observed in a study involving human acute myelogenous leukemia cell line KG-1 (Koronkiewicz, Romiszewska, Chilmonczyk, & Kazimierczuk, 2015).

Biological Activity in Synthesized Compounds

Isothioureas have been synthesized in various forms for research into their biological activities. In one study, the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids led to the synthesis of SMe-isothiourea methyl esters and corresponding urea carboxylates. These compounds, which include structures similar to 2-(2-Methyl-benzyl)-isothiourea, possess potential biological activities warranting further investigation (Padilla-Martínez et al., 2019).

Antimicrobial Properties

New acylthiourea derivatives have shown significant antimicrobial activity at low concentrations against various bacterial and fungal strains. The antimicrobial activity depends on the substituents attached to the thiourea nitrogen, indicating a potential area for further exploration in compounds like 2-(2-Methyl-benzyl)-isothiourea (Limban et al., 2011).

Catalytic Applications

Isothiourea has been used as a catalyst in various chemical reactions. For instance, it has been employed in the transfer hydrogenation of α,β-unsaturated para-nitrophenyl esters, demonstrating its versatility as a catalyst in organic synthesis (Wu, Young, & Smith, 2020).

Inhibition of Nitric Oxide Synthesis

Benzyl- and phenyl-isothioureidic derivatives have been synthesized and evaluated for their inhibitory effects on nitric oxide synthesis. This research indicates potential therapeutic applications in conditions where nitric oxide synthesis needs to be controlled (Paesano et al., 2005).

properties

IUPAC Name

(2-methylphenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJRGZBAITSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-benzyl)-isothiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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